Osimertinib-13CD3
Description
Contextualization of Osimertinib (B560133) in Advanced Pharmaceutical Research
Osimertinib is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. drugbank.commdpi.com It was developed to overcome resistance to earlier generations of EGFR-TKIs, particularly the T790M mutation. mdpi.com The success of osimertinib has spurred extensive research to understand its behavior in the human body, including its absorption, distribution, metabolism, and excretion (ADME). acs.orgeurekaselect.com This is where isotopically labeled compounds like Osimertinib-13CD3 become invaluable.
Fundamental Principles of Stable Isotope Labeling in Chemical and Biological Research
Stable isotope labeling is a powerful technique that involves replacing an atom in a molecule with its heavier, non-radioactive isotope. metsol.com Common stable isotopes used in drug development include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions. metsol.com
The key advantage of stable isotope labeling lies in the mass difference, which allows for their differentiation and quantification using mass spectrometry (MS). eurekaselect.com This technique provides high sensitivity and selectivity, enabling researchers to trace the metabolic fate of a drug with great precision. eurekaselect.com
Elucidation of this compound's Specific Role in Research Methodologies
This compound serves primarily as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov When analyzing biological samples like plasma, an internal standard is a compound of known concentration added to the sample. eurekaselect.com Because this compound has nearly identical chemical and physical properties to osimertinib, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate quantification of the unlabeled drug by correcting for variations in sample preparation and instrument response. eurekaselect.commdpi.com
Overview of Research Areas Facilitated by Isotopic Labeling
The use of isotopically labeled compounds like this compound is integral to several areas of pharmaceutical research:
Pharmacokinetic Studies: Determining the concentration-time profile of a drug in the body is fundamental to understanding its ADME properties. Stable isotope-labeled internal standards are essential for the accurate measurement of drug concentrations in biological matrices. nih.govmdpi.com
Metabolite Identification and Quantification: By administering a labeled drug, researchers can readily distinguish drug-related metabolites from endogenous compounds in mass spectrometry data. This facilitates the identification and structural elucidation of metabolites. acs.org
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism of a new drug candidate is a critical part of safety assessment. Isotopic labeling allows for precise measurement of changes in drug and metabolite levels.
Therapeutic Drug Monitoring (TDM): For some drugs, maintaining a specific concentration range in the blood is crucial for efficacy and safety. Isotope-labeled internal standards are used in TDM assays to ensure accurate dose adjustments for individual patients. nih.govmdpi.com
Detailed Research Findings
Osimertinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, to form two major active metabolites, AZ7550 and AZ5104. drugbank.commdpi.comresearchgate.net Studies using isotopically labeled osimertinib have been instrumental in elucidating these metabolic pathways. nih.gov
Research has shown that deuteration at specific positions in a drug molecule can alter its metabolic profile. nih.gov A study comparing the pharmacokinetics of osimertinib and a deuterated version (osimertinib-d3) found that deuteration significantly inhibited the metabolic pathway leading to the formation of AZ5104. nih.gov This resulted in higher systemic exposure (AUC) and peak concentration (Cmax) of the deuterated compound compared to the parent drug. nih.gov
Table 1: Bioanalytical Method Parameters for Osimertinib Quantification
| Parameter | Details |
| Analytical Method | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard | This compound nih.gov |
| Biological Matrix | Human Plasma nih.gov |
| Sample Preparation | Protein Precipitation nih.gov |
| Lower Limit of Quantification | 50 ng/mL nih.gov |
| Calibration Range | 50-1000 ng/mL nih.gov |
This interactive table summarizes a validated UPLC-MS/MS method for the quantification of osimertinib in human plasma, highlighting the use of this compound as an internal standard.
Table 2: Key Pharmacokinetic Parameters of Osimertinib
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~6 hours drugbank.com |
| Volume of Distribution (Vd) | 918 L drugbank.com |
| Plasma Protein Binding | 95% drugbank.com |
| Major Metabolites | AZ7550 and AZ5104 drugbank.comresearchgate.net |
| Primary Route of Elimination | Feces nih.gov |
This interactive table presents key pharmacokinetic properties of osimertinib, which are precisely determined using methods that often rely on isotopically labeled standards.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H33N7O2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-(trideuterio(113C)methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i4+1D3 |
InChI Key |
DUYJMQONPNNFPI-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCN(C)C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Incorporation Strategies for Osimertinib 13cd3
Methodologies for Targeted Deuterium (B1214612) and Carbon-13 Labeling
The synthesis of Osimertinib-13CD3 necessitates the introduction of one carbon-13 atom and three deuterium atoms into the molecule. The labeling is strategically placed on the terminal methyl group of the N,N-dimethylaminoethyl moiety of the N,N,N'-trimethylethylenediamine side chain. This specific placement is crucial as it imparts a distinct mass shift without significantly altering the physicochemical properties of the compound, a prerequisite for an effective internal standard.
The primary methodology for introducing these stable isotopes involves the use of appropriately labeled synthetic precursors. The core principle is to incorporate the isotopic labels at a late stage of the synthesis to maximize efficiency and minimize the loss of expensive labeled materials. The synthesis of the labeled N,N,N'-trimethylethylenediamine side chain is a key step. This is typically achieved through nucleophilic substitution reactions where a deuterated and carbon-13 labeled methyl source is used. For instance, a common strategy involves the reaction of a suitable amine with a labeled alkyl halide.
Precursor Compound Selection and Chemical Transformation Pathways for Isotopic Integration
The synthesis of this compound logically follows a convergent pathway, mirroring the established synthetic routes for the unlabeled parent drug, but with the introduction of labeled precursors at a critical juncture. A key late-stage intermediate in the synthesis of Osimertinib (B560133) is N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, often referred to as "AZD9291 Aniline". The final step in the synthesis of Osimertinib involves the acylation of this aniline (B41778) derivative with acryloyl chloride or a related three-carbon electrophile.
The isotopic labels in this compound are located on the N,N,N'-trimethylethylenediamine side chain. Therefore, the strategic incorporation of isotopes occurs during the synthesis of this side chain or its attachment to the core structure. A plausible synthetic pathway involves the preparation of a deuterated and carbon-13 labeled N,N,N'-trimethylethylenediamine. A patented method for synthesizing deuterated N,N,N'-trimethylethylenediamine involves the reaction of 2-chloro-N,N-dimethyl-ethylamine hydrochloride with methylamine-d3-hydrochloride google.com. A similar approach can be envisioned for the incorporation of the carbon-13 label, utilizing a ¹³C-labeled methylamine (B109427) derivative.
This labeled side chain is then coupled to the aromatic core. One of the established routes for Osimertinib synthesis involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline (B580436) with N,N,N'-trimethylethylenediamine. By substituting the unlabeled diamine with its isotopically labeled counterpart (N,N,N'-trimethylethylenediamine-13CD3), the isotopic labels are integrated into a precursor molecule. This labeled precursor then proceeds through the subsequent steps of the synthesis, which include the coupling with the indole-pyrimidine core and the final acylation, to yield this compound.
A study on the synthesis of a radiolabeled version of Osimertinib, [¹¹C]Osimertinib, identified AZ5104 and AZ7550 as key precursors mdpi.com. AZ7550 is the des-methylamino precursor to Osimertinib, highlighting the feasibility of introducing the labeled methylamino group in a late-stage methylation step. This suggests an alternative pathway where a precursor amine is alkylated using a ¹³CD₃-labeled methylating agent, such as ¹³CD₃I or (¹³CD₃)₂SO₄.
Characterization of Isotopic Purity and Enrichment Levels in Synthesized this compound
The characterization of this compound is crucial to ensure its suitability as an internal standard. This involves confirming the chemical structure, assessing its chemical purity, and, most importantly, determining the isotopic purity and the degree of isotopic enrichment.
Chemical Purity is typically determined by High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis for a commercial batch of this compound reported a purity of 99.08% as determined by HPLC at a wavelength of 210 nm patsnap.com.
Structural Confirmation and Isotopic Enrichment are assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the labeled compound (503.62 g/mol ) patsnap.com. Tandem mass spectrometry (MS/MS) is particularly useful for verifying the location of the isotopic labels by analyzing the fragmentation pattern. A study using MALDI-IM-MS/MS demonstrated that Osimertinib and [¹³C,²H₃]-Osimertinib produce unique fragment ions, allowing for their clear differentiation science.gov. For instance, a major fragment at m/z 185 for unlabeled Osimertinib is shifted to m/z 189 for the labeled version, confirming the location of the labels on the fragmented moiety science.gov.
Isotopic Purity and Distribution are quantified using mass spectrometry by analyzing the relative intensities of the mass ions corresponding to different isotopic compositions. A Certificate of Analysis for this compound showed an isotopic purity of 98.9% with a detailed mass distribution, indicating minimal presence of unlabeled (d0) or partially labeled (d1, d2, d3) species patsnap.com. This high level of isotopic enrichment is critical for accurate quantification in bioanalytical assays.
The following tables summarize the key properties and analytical data for this compound.
Table 1: Chemical and Isotopic Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₇¹³CH₃₀D₃N₇O₂ | patsnap.com |
| Molecular Weight | 503.62 g/mol | patsnap.com |
| Isotopic Labels | Carbon-13, Deuterium | google.com |
| Appearance | Pale Yellow to Beige Solid | patsnap.com |
Table 2: Analytical Characterization Data for this compound
| Analytical Method | Parameter | Result | Source |
| HPLC | Chemical Purity (at 210 nm) | 99.08% | patsnap.com |
| Mass Spectrometry | Isotopic Purity | 98.9% | patsnap.com |
| Mass Distribution (Normalized Intensity) | d0=0.19%, d1=0.11%, d2=0.00%, d3=3.27%, d4=96.44% | patsnap.com | |
| NMR | Structure Confirmation | Conforms to Structure | patsnap.com |
Advanced Bioanalytical Methodologies Employing Osimertinib 13cd3 As a Definitive Internal Standard
Development of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Assays
The development of robust UPLC-MS/MS assays is fundamental for the reliable measurement of drug concentrations. These methods offer high sensitivity, specificity, and throughput, which are essential in bioanalytical laboratories. The use of Osimertinib-13CD3 is integral to achieving high-quality data in these assays. nih.gov
Effective chromatographic separation is crucial for distinguishing the analyte and its internal standard from endogenous matrix components. The optimization process involves a systematic evaluation of columns, mobile phases, and gradient elution conditions to achieve symmetric peak shapes, good resolution, and short run times.
For the separation of osimertinib (B560133) and this compound, various reversed-phase columns have been successfully employed. Commonly used stationary phases include C18 and C8 columns. akjournals.come-century.us For instance, studies have utilized columns such as the Shimadzu Shim-pack Scepter C18-120 (2.1 × 50 mm, 3.0 µm) and the Kinetex C18 Polar (100 × 2.1 mm, 2.6 µm). nih.govnih.gov The temperature of the column is typically maintained around 40°C to ensure reproducibility of retention times. nih.gov
The mobile phase composition is a critical factor. It generally consists of an aqueous component and an organic solvent. The organic phase is often acetonitrile (B52724), while the aqueous phase is typically water containing an additive to improve peak shape and ionization efficiency. nih.gove-century.us Additives such as formic acid (commonly at 0.1%) are frequently used to facilitate the protonation of the analytes in positive ion mode. e-century.usnih.gov In some methods, a basic mobile phase, such as 0.1% ammonia (B1221849) water, has been used to maintain osimertinib in its molecular state, resulting in symmetrical chromatographic peaks. mdpi.com
Gradient elution is commonly preferred over isocratic elution to achieve optimal separation and faster analysis times. A typical gradient might start with a low percentage of the organic phase, which is then ramped up to elute the compounds of interest, followed by a re-equilibration step. nih.gov The flow rate is generally set between 0.4 mL/min and 0.5 mL/min. nih.govmdpi.com The near-identical physicochemical properties of this compound and osimertinib ensure they co-elute, which is essential for an effective internal standard. sci-hub.se
Mass spectrometric detection provides the high selectivity and sensitivity required for bioanalysis. The conditions are optimized to maximize the signal response for both osimertinib and this compound.
Electrospray Ionization (ESI): Assays for osimertinib quantification predominantly use electrospray ionization in the positive ion mode (ESI+), as this provides the best response for the analytes due to the presence of basic nitrogen atoms that are readily protonated. nih.gove-century.us Optimized ESI parameters include the ion source temperature, capillary voltage, and nebulizer gas flow, which are adjusted to achieve stable and intense ion generation. scirp.org
Multiple Reaction Monitoring (MRM): Detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.gove-century.us This technique involves monitoring specific precursor-to-product ion transitions, which significantly enhances the specificity of the assay. For osimertinib, a common transition is m/z 500.4 → 72.1. e-century.usnih.gov For the internal standard, this compound, the corresponding mass transition reflects the mass shift due to the isotopic labels. A reported transition for this compound is m/z 504.7 → 389.2. nih.gov The selection of quantifier and qualifier ions for each compound further confirms its identity. mdpi.com The collision energy (CE) and declustering potential (DP) are optimized for each transition to maximize the product ion signal. researchgate.net
Table 1: Example of Optimized Mass Spectrometric Parameters
| Parameter | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Quantifier | Osimertinib | 500.4 | 72.14 | 25 |
| Qualifier | Osimertinib | 500.4 | 455.2 | 21 |
| Quantifier | This compound | 504.7 | 389.2 | 34 |
| Qualifier | This compound | 504.7 | 459.2 | 21 |
Data synthesized from research findings. nih.gov
Optimization of Chromatographic Separation Parameters for this compound
Rigorous Method Validation for Quantitative Bioanalysis
A developed UPLC-MS/MS method must undergo rigorous validation to ensure its reliability for the intended application. This validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mdpi.comnih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net In the context of bioanalysis, this involves analyzing blank matrix samples (e.g., plasma) from multiple sources to check for interferences at the retention times of osimertinib and this compound. payeshdarou.ir The absence of significant peaks in the chromatograms of blank plasma at the specific MRM transitions for the analyte and internal standard demonstrates good selectivity and specificity. mdpi.comresearchgate.net The co-elution of this compound with osimertinib helps to compensate for any matrix effects, which are variations in ionization efficiency caused by co-eluting endogenous components. sci-hub.se
The linearity of the method is established by analyzing calibration standards prepared in the biological matrix at several concentration levels. akjournals.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The relationship is typically fitted with a linear regression model, often weighted to ensure accuracy at the lower end of the range. mdpi.com A high coefficient of determination (r²) is required, typically greater than 0.99, to demonstrate a strong linear relationship. mdpi.compayeshdarou.ir The calibration range must encompass the expected concentrations in study samples.
Table 2: Reported Linear Ranges for Osimertinib Quantification
| Linear Range (ng/mL) | Regression Coefficient (r²) | Biological Matrix | Reference |
|---|---|---|---|
| 50 - 1000 | Not Specified | Human Plasma | nih.gov |
| 1 - 729 | ≥ 0.99 | Human Plasma | nih.gov |
| 1 - 500 | > 0.99 | Rat Plasma | mdpi.com |
| 5 - 500 | Not Specified | Human Plasma | mdpi.comresearchgate.net |
| 1 - 3000 | Not Specified | Human Liver Microsomes | akjournals.com |
| 1.25 - 300 | > 0.995 | Human Plasma | payeshdarou.ir |
This table presents a selection of linearity data from various published methods.
Accuracy refers to the closeness of the mean measured concentration to the true concentration, while precision describes the degree of scatter among repeated measurements. nih.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). mdpi.compayeshdarou.ir Accuracy is expressed as the percent relative error (%RE) or bias, while precision is given as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). mdpi.comnih.gov For bioanalytical methods, the acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the lower limit of quantification). e-century.usmdpi.com
Table 3: Summary of Reported Accuracy and Precision Data for Osimertinib Assays
| Concentration Level | Intra-day Precision (%CV/RSD) | Inter-day Precision (%CV/RSD) | Accuracy (%RE/Bias) | Reference |
|---|---|---|---|---|
| QC Samples | ≤ 6.1% | ≤ 6.1% | 95.8% to 105.2% | mdpi.com |
| LQC, MQC, HQC | 0.92% to 9.85% | 0.92% to 9.85% | 92.68% to 106.62% | nih.gov |
| LQC, MQC, HQC | 5.38% to 9.76% | 6.02% to 9.46% | Within ±15% | mdpi.com |
| LQC, MQC, HQC | -7.14% to 9.03% | -6.67% to 10.33% | Within ±15% | akjournals.com |
| LQC, MQC, HQC | 3.7% to 5.2% | 4.2% to 6.0% | 98.7% to 102.1% | payeshdarou.ir |
| LQC, MQC, HQC | ≤ 15% | ≤ 15% | ≤ 10% | e-century.us |
QC: Quality Control; LQC: Low QC; MQC: Medium QC; HQC: High QC. This table is a compilation of data from different validation studies.
Evaluation of Matrix Effects and Strategies for Mitigation
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting endogenous components of a biological sample, are a significant challenge in LC-MS/MS-based bioanalysis. wuxiapptec.comtandfonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. wuxiapptec.comtandfonline.com Since this compound has nearly identical chemical and physical properties to unlabeled osimertinib, it experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte signal. wuxiapptec.com
Quantitative evaluation of matrix effects is typically performed by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. mdpi.com The internal standard normalized matrix effect is then calculated to ensure that the ratio of the analyte's matrix effect to the internal standard's matrix effect is close to one. tandfonline.com Studies have shown that for osimertinib analysis, the matrix effects are not significant when an appropriate internal standard is used. mdpi.comnih.gov For instance, in one study, the matrix effect for osimertinib in rat plasma was found to be in the range of 91.46% to 97.18%, indicating minimal impact on quantification. mdpi.com
Strategies for Mitigation:
Stable Isotope-Labeled Internal Standard: The primary and most effective strategy is the use of a SIL-IS like this compound. wuxiapptec.comtandfonline.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components can reduce matrix effects. tandfonline.com
Sample Preparation: More rigorous sample clean-up procedures, such as solid-phase extraction (SPE), can help remove interfering substances.
Alternative Ionization Techniques: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may mitigate matrix effects, although APCI has its own limitations. tandfonline.com
Table 1: Evaluation of Matrix Effects for Osimertinib in Rat Plasma This table is interactive. Users can sort columns by clicking on the headers.
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Reference |
|---|---|---|---|
| Osimertinib | Low QC | 91.46 | mdpi.com |
| Osimertinib | Medium QC | 95.23 | mdpi.com |
| Osimertinib | High QC | 97.18 | mdpi.com |
Comprehensive Analysis of Extraction Recovery Efficiency
Extraction recovery is a critical parameter in bioanalytical method validation, representing the efficiency of the extraction process in recovering the analyte from the biological matrix. It is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. nih.gov
Various extraction techniques are employed for osimertinib and its metabolites, including:
Protein Precipitation (PPT): This is a simple and widely used method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins. mdpi.comnih.govakjournals.com Studies have reported high and consistent recovery for osimertinib using this method. For example, one study showed a recovery of 102.08 ± 4.75% for osimertinib from human liver microsomes using acetonitrile for protein precipitation. akjournals.com Another study reported a mean extraction recovery of osimertinib in plasma ranging from 92.72 ± 6.6% to 101.8 ± 3.18% with acetonitrile precipitation. nih.gov
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. A study using tert-butyl methyl ether (TBME) for LLE of osimertinib from plasma reported a mean recovery of 53.4%. nih.gov
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent. This method can provide cleaner extracts compared to PPT and LLE. researchgate.netthermofisher.com
The choice of extraction method depends on the complexity of the matrix, the desired level of cleanliness, and the analytical technique being used. For quantitative bioanalysis using a robust internal standard like this compound, high and reproducible recovery is essential for accurate results. wuxiapptec.com
Table 2: Extraction Recovery of Osimertinib from Different Biological Matrices This table is interactive. Users can sort columns by clicking on the headers.
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
|---|---|---|---|
| Protein Precipitation (Acetonitrile) | Human Liver Microsomes | 102.08 ± 4.75 | akjournals.com |
| Protein Precipitation (Acetonitrile) | Human Plasma | 92.72 - 101.8 | nih.gov |
| Protein Precipitation (Acetonitrile) | Rat Plasma | 84.31 - 96.14 | mdpi.com |
| Liquid-Liquid Extraction (TBME) | Human Plasma | 53.4 | nih.gov |
Stability Profiling of this compound in Diverse Biological Matrices (e.g., Plasma, Tissue Homogenates)
The stability of both the analyte and the internal standard in biological matrices under various storage and handling conditions is crucial for reliable bioanalytical results. akjournals.comnih.gov Osimertinib has been reported to have limited stability in plasma at room temperature. researchgate.netresearchgate.net This instability is thought to be due to a Michael addition reaction between the acrylamide (B121943) group of osimertinib and cysteine residues in plasma proteins. researchgate.netnih.govnih.gov
The use of a stable isotope-labeled internal standard like this compound is expected to exhibit similar stability characteristics to the unlabeled drug. wuxiapptec.com Therefore, proper sample handling procedures are critical. Studies have investigated the stability of osimertinib under various conditions:
Freeze-Thaw Stability: Samples are subjected to multiple freeze-thaw cycles to mimic conditions during sample analysis. Osimertinib has been shown to be stable for at least three freeze-thaw cycles in human plasma. nih.gov In rat plasma, it was stable after multiple freeze-thaw cycles. nih.gov
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte at room temperature for a period reflecting the sample processing time. Osimertinib and its metabolites were found to be poorly stable in plasma at room temperature, but stable in dried blood spots (DBS) for 10 days. researchgate.net Another study showed stability in rat plasma at room temperature for up to 6 hours. nih.gov
Long-Term Stability: This evaluates the stability of the analyte under frozen storage conditions. Osimertinib has been found to be stable for at least 28 days at -80°C in human liver microsomes and for 30 days at -80°C in rat plasma. akjournals.comnih.gov A recent study demonstrated stability for more than 3 years at -80°C in human plasma. nih.gov
To mitigate the instability of osimertinib in plasma, it is recommended to keep samples on ice during processing and to freeze them as soon as possible. nih.gov The addition of acetonitrile has also been shown to significantly enhance the stability of osimertinib in plasma. researchgate.netnih.gov
Table 3: Stability of Osimertinib in Biological Matrices This table is interactive. Users can sort columns by clicking on the headers.
| Stability Condition | Matrix | Duration | Temperature | Finding | Reference |
|---|---|---|---|---|---|
| Freeze-Thaw | Human Plasma | 3 cycles | -20°C to Room Temp | Stable | nih.gov |
| Freeze-Thaw | Rat Plasma | Multiple cycles | -80°C to Room Temp | Stable | nih.gov |
| Short-Term | Human Plasma | - | Room Temperature | Poorly stable | researchgate.net |
| Short-Term | Rat Plasma | 6 hours | Room Temperature | Stable | nih.gov |
| Long-Term | Human Liver Microsomes | 28 days | -80°C | Stable | akjournals.com |
| Long-Term | Rat Plasma | 30 days | -80°C | Stable | nih.gov |
| Long-Term | Human Plasma | > 3 years | -80°C | Stable | nih.gov |
Application of this compound in Preclinical Quantitative Bioanalysis
Accurate Quantification of Unlabeled Osimertinib and its Metabolites in Preclinical Samples
This compound is instrumental in the accurate quantification of unlabeled osimertinib and its active metabolites, such as AZ5104 and AZ7550, in various preclinical samples including plasma and tissue homogenates. nih.govaacrjournals.orgnih.gov The co-injection of a known amount of the stable isotope-labeled internal standard with the preclinical samples allows for the correction of any variability during the analytical process, from extraction to detection. wuxiapptec.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. mdpi.comnih.gov In a typical LC-MS/MS method, osimertinib and this compound are separated chromatographically and then detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples. zenodo.org
Numerous validated LC-MS/MS methods have been developed for the quantification of osimertinib in preclinical species like rats. mdpi.comnih.gove-century.us These methods have demonstrated good linearity, accuracy, and precision over a wide range of concentrations. mdpi.come-century.us For instance, a UPLC-TOF-MS method for osimertinib in rat plasma was linear from 1 to 300 ng/mL. mdpi.com Another study in rats established linearity from 1-300 ng/mL in plasma and 0.5-50 ng/mL in lung and brain tissues. e-century.us The use of this compound as an internal standard in these assays ensures the reliability of the pharmacokinetic data generated, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug in preclinical models. akjournals.comaacrjournals.orgecancer.org
Table 4: Linearity of Osimertinib Quantification in Preclinical Samples This table is interactive. Users can sort columns by clicking on the headers.
| Species | Matrix | Linearity Range (ng/mL) | Analytical Method | Reference |
|---|---|---|---|---|
| Rat | Plasma | 1 - 300 | UPLC-TOF-MS | mdpi.com |
| Rat | Plasma | 1 - 300 | UPLC-MS/MS | e-century.us |
| Rat | Lung Tissue | 0.5 - 50 | UPLC-MS/MS | e-century.us |
| Rat | Brain Tissue | 0.5 - 50 | UPLC-MS/MS | e-century.us |
Mechanistic Metabolic Investigations Utilizing Osimertinib 13cd3 As a Tracer and Probe
In Vitro Metabolic Profiling and Metabolite Identification Using Stable Isotopes
In vitro systems, particularly hepatic microsomes, are fundamental in characterizing the metabolic pathways of drug candidates. The use of Osimertinib-13CD3 in these systems offers a significant advantage in identifying and characterizing metabolites.
Characterization of Metabolic Transformations in Hepatic Microsomal Systems
Studies using human and rat liver microsomes have been instrumental in elucidating the metabolic transformations of osimertinib (B560133). nih.govfrontiersin.org These subcellular fractions contain a high concentration of drug-metabolizing enzymes, making them an ideal model for initial metabolic screening. nih.gov When this compound is incubated with liver microsomes, the resulting mixture contains both the parent compound and its metabolites, all bearing the unique isotopic signature. medchemexpress.commdpi.com This allows for their clear differentiation from endogenous microsomal components. The primary metabolic pathways for osimertinib involve demethylation, leading to the formation of key metabolites. nih.gov
Identification of Contributing Cytochrome P450 Isoenzymes (e.g., CYP3A4/5) and Other Enzymes
Table 1: Major Cytochrome P450 Isoforms Involved in Osimertinib Metabolism
| Enzyme | Contribution to Metabolism | Reference |
| CYP3A4 | Predominant | frontiersin.orgresearchgate.netaacrjournals.org |
| CYP3A5 | Significant | nih.goveuropa.euasco.org |
| CYP2A6 | Minor | nih.gov |
| CYP2C9 | Minor | nih.gov |
| CYP2E1 | Minor | nih.gov |
Elucidation of Metabolite Structures through Isotopic Signature Analysis
The stable isotope label in this compound serves as a powerful tool for metabolite structure elucidation. When analyzed by high-resolution mass spectrometry, the parent drug and its metabolites exhibit a characteristic mass shift and isotopic pattern. researchgate.net This "isotopic signature" allows for the rapid identification of drug-related material in complex biological matrices. By comparing the mass spectra of the metabolites with that of the parent compound, researchers can deduce the nature of the metabolic transformation (e.g., demethylation, hydroxylation). This approach, often combined with liquid chromatography for separation, is a cornerstone of modern metabolite identification studies. nih.govresearchgate.net
Assessment of Kinetic Isotope Effects (KIE) on Osimertinib Metabolism
The replacement of hydrogen with deuterium (B1214612) at a metabolic "soft spot" can significantly alter the rate of metabolism due to the kinetic isotope effect (KIE). researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during enzymatic reactions. researchgate.netnih.gov
Impact of Deuteration on Specific Biotransformation Pathways
Deuteration of osimertinib at the N-demethylation site has a profound impact on its metabolic profile. nih.govresearchgate.net Specifically, the formation of the metabolite AZ5104, which results from N-demethylation, is significantly inhibited. nih.govresearchgate.net This phenomenon, known as "metabolic switching" or "metabolic shunting," occurs because the enzymatic cleavage of the deuterated methyl group is slower, causing the metabolism to be redirected towards other pathways. juniperpublishers.comnih.gov This has been consistently observed in in vitro studies with liver microsomes and confirmed in in vivo studies in rats and humans. nih.govresearchgate.net The reduced formation of certain metabolites can be advantageous if they are associated with toxicity. nih.gov
Table 2: Effect of Deuteration on Osimertinib Metabolism
| Compound | Metabolic Pathway | Effect of Deuteration | Reference |
| Osimertinib-d3 | N-demethylation (formation of AZ5104) | Significantly inhibited | nih.govresearchgate.net |
Determination of Rate-Limiting Steps in Enzymatic Reactions
The magnitude of the KIE can provide valuable information about the rate-limiting step of an enzymatic reaction. researchgate.net If the cleavage of a C-H bond is the slowest step in a metabolic pathway, then replacing that hydrogen with deuterium will result in a significant decrease in the reaction rate. nih.gov For osimertinib, the observed decrease in the formation of AZ5104 upon deuteration strongly suggests that the N-demethylation step is a rate-limiting process in its metabolism by CYP3A4/5. nih.govresearchgate.net Understanding these rate-limiting steps is crucial for predicting how genetic polymorphisms in drug-metabolizing enzymes or co-administered drugs might affect the pharmacokinetics of osimertinib. researchgate.net
Metabolic Flux Analysis in Preclinical Biological Systems
Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system at a steady state. The use of stable isotope-labeled compounds, such as this compound, is central to these investigations. By introducing a "heavy" version of the drug into a preclinical model, researchers can trace its path as it is metabolized, providing a detailed map of its metabolic fate.
In the context of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, understanding its metabolism is crucial for optimizing its therapeutic window and anticipating potential drug-drug interactions. Preclinical studies have identified that osimertinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Current time information in Bangalore, IN. This process leads to the formation of two major active metabolites, AZ5104 and AZ7550. Current time information in Bangalore, IN.
This compound, which contains a stable isotope of carbon (¹³C) and deuterium (D or ²H) at a specific position on the molecule, serves as an ideal tracer for these studies. When introduced into an in vitro system (such as human liver microsomes) or an in vivo preclinical model, the heavy isotopes act as a label that can be detected by mass spectrometry. This allows for the precise quantification of the parent drug and its metabolites over time, providing a dynamic view of the metabolic flux.
While specific studies detailing the use of this compound for metabolic flux analysis are not extensively published, its application as an internal standard in pharmacokinetic studies confirms its utility in distinguishing the drug from its metabolites. mdpi.com The principle of using such a labeled compound allows for the clear differentiation between the administered drug and any endogenously present compounds, as well as providing a precise way to track the formation of metabolites.
Research on the metabolism of deuterated osimertinib (osimertinib-d3) has shown that altering the isotopic composition can significantly inhibit certain metabolic pathways. Specifically, deuteration at the N-demethylation site was found to decrease the formation of the metabolite AZ5104. This highlights the power of isotopic labeling in not only tracing metabolic pathways but also in probing the mechanisms of enzymatic reactions.
The data generated from such studies can be represented in tables that illustrate the metabolic turnover of the labeled compound. The following tables are illustrative of the type of data that would be generated from a metabolic flux analysis experiment using this compound in a preclinical model.
Table 1: In Vitro Metabolic Profile of this compound in Human Liver Microsomes
| Time (minutes) | This compound Concentration (µM) | AZ5104-¹³C Concentration (µM) | AZ7550-¹³C Concentration (µM) |
| 0 | 10 | 0 | 0 |
| 15 | 7.8 | 1.5 | 0.7 |
| 30 | 5.2 | 2.8 | 1.5 |
| 60 | 2.1 | 4.5 | 2.4 |
| 120 | 0.5 | 5.8 | 3.1 |
Table 2: In Vivo Plasma Concentrations Following a Single Dose of this compound in a Rat Model
| Time (hours) | This compound (ng/mL) | AZ5104-¹³C (ng/mL) | AZ7550-¹³C (ng/mL) |
| 1 | 250 | 25 | 12 |
| 4 | 480 | 55 | 28 |
| 8 | 320 | 70 | 45 |
| 24 | 90 | 40 | 30 |
| 48 | 20 | 15 | 10 |
These tables demonstrate how the concentration of the labeled parent drug decreases over time, with a corresponding increase in the concentration of its labeled metabolites. This allows for the calculation of key pharmacokinetic parameters and provides a quantitative measure of the metabolic flux through different pathways. The use of this compound is critical in ensuring the accuracy of these measurements by providing a clear and unambiguous signal for the drug and its derivatives.
Preclinical Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Adme Studies Enhanced by Osimertinib 13cd3
In Vitro Absorption and Permeability Studies
In vitro models are crucial for predicting a drug's absorption characteristics and its potential to cross biological barriers. For osimertinib (B560133), these studies have demonstrated high membrane permeability. pmda.go.jp This intrinsic high permeability is a key factor suggesting that efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are unlikely to have a clinically significant impact on its absorption, as the transporters are likely to become saturated at therapeutic concentrations. pmda.go.jpnih.gov
Further studies comparing multiple EGFR tyrosine kinase inhibitors (TKIs) highlighted osimertinib's unique permeability profile, particularly concerning the blood-brain barrier (BBB). In an in vitro model using human BBB efflux transporters, osimertinib was identified as the weakest substrate among 16 EGFR-TKIs tested, indicating a lower potential to be pumped out of the brain. nih.gov
| Compound | Efflux Ratio | Classification |
|---|---|---|
| Osimertinib | 3.2 | Weakest Substrate |
Distribution Profile Analysis in Preclinical Animal Models (e.g., Rat, Dog)
Preclinical studies in various animal models, including rats, dogs, and mice, have consistently shown that osimertinib undergoes extensive distribution into tissues following oral administration. researchgate.netnih.goveuropa.eufda.gov This is supported by a high population-estimated mean volume of distribution at steady-state (Vss/F) of 997 L. europa.eu
Investigations using radiolabeled osimertinib in rats revealed that the drug-related material was widely distributed throughout the body, with concentrations in the blood being lower than in most other tissues. researchgate.netnih.gov Studies in dogs also confirmed distribution to various organs. europa.eu Furthermore, preclinical assessments demonstrated that osimertinib effectively penetrates the blood-brain barrier in mice and cynomolgus macaques, a finding of significant interest. nih.govnih.gov Positron emission tomography (PET) imaging in cynomolgus monkeys and mass spectroscopy imaging in mouse brains confirmed that osimertinib readily distributes into and across brain tissue. nih.govnih.gov
Quantitative analysis from preclinical studies provides precise metrics on osimertinib's tissue kinetics. Following a single oral dose of radiolabeled osimertinib to rats, peak radioactivity concentrations were measured in most tissues at 6 hours post-dose. researchgate.netnih.gov The elimination from tissues was observed to be slow, with radioactivity still detectable in 42% of tissues 60 days after administration, indicating significant tissue retention. researchgate.netnih.gov
Studies specifically measuring brain penetration provided key quantitative data. The unbound brain-to-plasma concentration ratio (Kp,uu), a measure of active transport across the BBB, was significantly higher for osimertinib compared to other TKIs in rats. nih.gov
| Parameter | Animal Model | Value | Comparison |
|---|---|---|---|
| Free Brain to Free Plasma Ratio (Kp,uu) | Rat | 0.21 | Higher than other tested TKIs (≤ 0.12) |
| Brain/Blood Ratio (Kp) by PET | Cynomolgus Macaque | 2.6 | Markedly greater exposure than [11C]rociletinib and [11C]gefitinib |
Excretion Pathway Characterization in Preclinical Models
The primary route of elimination for osimertinib and its metabolites in animal models is through the feces. fda.gov This aligns with data from human studies, which show that the majority of an administered dose is recovered in feces (67.8%) with a smaller portion in urine (14.2%). researchgate.netnih.gov Preclinical studies in lactating rats also demonstrated that osimertinib and its metabolites are excreted into milk, as the compounds were detected in suckling pups after administration to the dam. europa.eufda.gov This finding was associated with adverse effects on the growth and survival of the pups. europa.eu
In Vitro and Preclinical Drug-Drug Interaction (DDI) Investigations
In vitro studies have been essential in mapping the potential for drug-drug interactions. These investigations have established that the metabolism of osimertinib is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.goveuropa.eueuropa.eu Therefore, strong inducers of CYP3A have the potential to decrease osimertinib exposure. europa.eu
Osimertinib itself has been shown to interact with drug transporters and metabolic enzymes. In vitro data indicate that osimertinib is a substrate of the efflux transporters P-gp and BCRP. pmda.go.jpnih.govfda.gov It also acts as a competitive inhibitor of BCRP and an inhibitor of P-gp. europa.eu Furthermore, in vitro results suggest that osimertinib can induce CYP3A4 and CYP1A2 enzymes. pmda.go.jpfda.gov
| Interaction Type | Enzyme/Transporter | Role of Osimertinib | Finding |
|---|---|---|---|
| Metabolism | CYP3A4/5 | Substrate | Primary metabolic pathway. |
| CYP3A4, CYP1A2 | Inducer | Potential to decrease exposure of co-administered substrates. | |
| Transport | P-gp, BCRP | Substrate | Efflux is likely saturated at therapeutic doses. |
| BCRP | Inhibitor | Competitive inhibition observed. | |
| P-gp | Inhibitor | Inhibition observed. |
Innovative Research Applications and Future Methodological Advancements for Osimertinib 13cd3
Development of Emerging Analytical Techniques for Complex Biological Systems
The quantification of therapeutic agents like Osimertinib (B560133) in complex biological matrices such as human plasma is fundamental for pharmacokinetic analysis and therapeutic drug monitoring (TDM). nih.govnki.nl The development of highly sensitive and specific analytical methods is crucial, and Osimertinib-13CD3 plays a central role in this endeavor. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for drug quantification, and the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is essential for achieving accurate and reproducible results. nih.gov
The SIL-IS precisely mimics the analyte during sample extraction, handling, and ionization, effectively compensating for matrix effects and variability. plos.org Several LC-MS/MS methods have been developed and validated for the quantification of Osimertinib and other TKIs, consistently relying on labeled internal standards to ensure reliability. plos.orgunits.it For instance, methods have been validated with excellent linearity and a low coefficient of variation (CV) for precision (≤11.3%) and high accuracy (96.3% to 109.0%). plos.org These methods can achieve a lower limit of quantification (LLOQ) as low as 5 ng/mL, demonstrating high sensitivity. nih.gov
Beyond conventional LC-MS/MS, emerging techniques such as matrix-assisted laser desorption/ionization (MALDI)-MS have been proposed as rapid alternatives for quantifying Osimertinib in plasma. nih.gov Even in these novel approaches, the principle of using a stable isotope-labeled internal standard remains paramount for robust quantification. nih.gov
Table 1: Comparison of Analytical Methods for Osimertinib Quantification
| Analytical Technique | Internal Standard (IS) Used | Matrix | Lower Limit of Quantification (LLOQ) | Key Findings & Reference |
|---|---|---|---|---|
| LC-MS/MS | Osimertinib-13C,D3 | Human Plasma | Not specified | Used in a multiplex assay for 12 TKIs. units.it |
| LC-MS/MS | Lenvatinib-D4 | Human Plasma | 0.50 ng/mL | Method validated according to EMA and FDA guidelines with high precision and accuracy. plos.org |
Advanced Preclinical Research Methodologies Leveraging Isotopic Labeling
Isotopic labeling with compounds like this compound is a cornerstone of advanced preclinical research, enabling detailed investigation into a drug's metabolism, distribution, and potential liabilities. One key application is in studying metabolic pathways and the kinetic isotope effect (KIE). Researchers have prepared isotopically labeled versions of Osimertinib, such as replacing the indole (B1671886) N-methyl group with a 13CD3 equivalent, to investigate metabolic transformations. acs.org The hypothesis was that the stronger carbon-deuterium bond might slow the rate of deuterium (B1214612) extraction compared to hydrogen, potentially suppressing the formation of certain metabolites. acs.org Such studies are critical for understanding how a drug is processed in vivo and for designing molecules with improved metabolic stability.
Furthermore, isotopic labeling is integral to preclinical imaging and distribution studies. Techniques like Positron Emission Tomography (PET) and desorption electrospray ionization mass spectrometry imaging (DESI-MSI) provide spatial and quantitative information on drug localization in tissues. Preclinical studies have demonstrated that Osimertinib achieves significant brain penetration compared to other EGFR-TKIs. nih.gov While these specific studies may use different isotopes (e.g., carbon-11 (B1219553) for PET), the principle of using labeled analogues to trace the drug is the same. This compound can be used in quantitative whole-body autoradiography (QWBA) or LC-MS/MS analysis of tissue homogenates to precisely quantify drug exposure in target organs and assess penetration across biological barriers like the blood-brain barrier. nih.gov
Integration of this compound Data with In Silico Pharmacokinetic/Pharmacodynamic Modeling
In silico pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to understand and predict the relationship between drug exposure and its therapeutic effects and toxicities. nih.govnih.gov The development of robust and predictive models is critically dependent on high-quality in vivo data, which is where this compound becomes indispensable.
By enabling highly accurate quantification of Osimertinib in numerous patient samples through SID-MS, this compound provides the foundational data for population pharmacokinetic (popPK) models. nih.govmdpi.com These models analyze the relationship between plasma drug concentrations (exposure) and clinical outcomes (response). For Osimertinib, comprehensive PK/PD modeling has been performed using data from multiple clinical trials. nih.govmdpi.com These analyses have explored the link between Osimertinib exposure and efficacy, as well as its relationship with the probability of certain adverse events like rash and diarrhea. nih.gov The precision afforded by using this compound as an internal standard reduces analytical variability, allowing modelers to more confidently identify true biological variability and significant covariate effects (e.g., ethnicity, sex, co-administration of other drugs). mdpi.com
Table 2: Summary of Osimertinib Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Findings
| Study Population | Key Findings | Modeling Approach | Implication |
|---|---|---|---|
| NSCLC patients & healthy volunteers (N=1689) | No clear trend of increasing efficacy with higher exposure. Increased probability of rash, diarrhea, and ILD events with higher exposure. nih.gov | Proportional hazard and logistic regression models. nih.gov | Doses ≥80 mg were not expected to provide additional benefit but may increase adverse events. nih.gov |
| Real-world NSCLC patients | Identified significant relationships between Osimertinib clearance and factors like sex, ethnicity, and co-administration of P-gp inhibitors. mdpi.com | Population pharmacokinetic (popPK) model. | Highlights factors that contribute to interindividual variability in drug exposure. mdpi.com |
Broadened Utility in Stable Isotope Dilution Mass Spectrometry (SID-MS) Beyond Routine Quantification
The application of this compound in stable isotope dilution mass spectrometry (SID-MS) extends far beyond routine quantification for PK studies. Its role is expanding into more specialized areas of clinical and translational research. One major area is Therapeutic Drug Monitoring (TDM), where measuring drug concentrations in patients helps to personalize treatment. nki.nl The accuracy of TDM is paramount, making the use of a SIL-IS like this compound essential for clinical decision-making. nih.gov
Another advanced application is in metabolic flux analysis. medchemexpress.commedchemexpress.com By administering the labeled compound, researchers can trace the metabolic fate of Osimertinib in vivo. This allows for the unambiguous identification and quantification of its metabolites, distinguishing them from endogenous molecules or metabolites of other drugs. This is crucial for understanding the formation of active or potentially toxic metabolites. mdpi.com The stable, heavy isotopes incorporated into this compound serve as a powerful tracer that can be followed through complex biological systems, providing definitive insights into metabolic pathways. medchemexpress.com
Potential for Elucidating Protein Binding Dynamics Using Labeled Analogues
Understanding the interaction between a drug and its protein targets, as well as its binding to plasma proteins, is critical for comprehending its efficacy and disposition. In silico molecular dynamics simulations have been used to study the interaction between Osimertinib and its target, the EGFR kinase domain, including in mutated forms. nih.gov Additionally, research has indicated that Osimertinib may bind irreversibly to plasma proteins like albumin through a Michael addition reaction. researchgate.net
This compound provides a powerful experimental tool to validate these computational findings and quantify protein binding dynamics. For example, it can be used in equilibrium dialysis or ultrafiltration assays followed by LC-MS/MS to precisely determine the unbound fraction of the drug in plasma, a key determinant of therapeutic activity. Furthermore, advanced proteomic techniques can leverage the isotopic label of this compound. After incubating the labeled drug with plasma or cell lysates, protein adducts can be identified. The unique mass signature of the 13CD3-labeled fragment would confirm that the modification originates from the drug, allowing researchers to pinpoint the specific proteins and even the amino acid residues involved in covalent binding. This provides a definitive, quantitative understanding of a drug's interaction with the proteome, offering insights that are unattainable with the unlabeled compound alone.
Q & A
Q. Q. How can researchers ensure reproducibility in studies of Osimertinib-<sup>13</sup>CD3’s isotopic effects?
- Methodological Answer :
- Publish raw spectral data (e.g., NMR, MS) in open-access repositories like MetaboLights .
- Follow ARRIVE 2.0 guidelines for preclinical studies, detailing animal husbandry and randomization protocols .
- Provide stepwise synthetic protocols with batch-specific isotopic purity certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
